molecular formula C24H27N3O4 B257977 N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B257977
M. Wt: 421.5 g/mol
InChI Key: WMAANKLLOPPDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of acetamide and contains a cyclohexyl ring, a methoxyphenyl group, and an oxadiazolylmethyl group. The synthesis of CMPO has been achieved through various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the formation of complexes with metal ions, which leads to the separation of actinides and lanthanides. N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide also possesses antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects. Furthermore, N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to possess antitumor effects by inducing apoptosis in cancer cells. Additionally, N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to possess antimicrobial effects by inhibiting the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its high purity, low toxicity, and potential applications in various fields of scientific research. However, the limitations of using N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its high cost and limited availability.

Future Directions

There are many potential future directions for the study of N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another potential direction is the exploration of N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide's potential applications in the fields of nanotechnology and biotechnology. Additionally, the study of N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide's potential applications in the treatment of various diseases, such as cancer and bacterial infections, is an area of great interest.
Conclusion:
In conclusion, N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis has been achieved through various methods, and its mechanism of action has been studied in detail. N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide possesses various biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory effects. The advantages of using N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its high purity and low toxicity, while the limitations include its high cost and limited availability. There are many potential future directions for the study of N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, including the development of new synthesis methods and the exploration of its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been achieved through various methods, including the reaction of 3-methoxyphenol with cyclohexylamine and the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-cyclohexyl-N-(3-methoxyphenyl)acetamide. These methods have resulted in the production of high-quality N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with a purity of over 98%.

Scientific Research Applications

N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been used as a chelating agent for the separation of actinides and lanthanides. Additionally, N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been used as a fluorescent probe for the detection of metal ions.

properties

Product Name

N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C24H27N3O4/c1-29-20-13-8-14-21(15-20)30-17-23(28)27(19-11-6-3-7-12-19)16-22-25-24(26-31-22)18-9-4-2-5-10-18/h2,4-5,8-10,13-15,19H,3,6-7,11-12,16-17H2,1H3

InChI Key

WMAANKLLOPPDJA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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